molecular formula C15H20FN3O B11780587 1-(2-Fluorobenzyl)-3-(piperidin-4-yl)imidazolidin-2-one

1-(2-Fluorobenzyl)-3-(piperidin-4-yl)imidazolidin-2-one

Cat. No.: B11780587
M. Wt: 277.34 g/mol
InChI Key: ZEEVKYPULDLZDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Fluorobenzyl)-3-(piperidin-4-yl)imidazolidin-2-one is a synthetic organic compound that belongs to the class of imidazolidinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Fluorobenzyl)-3-(piperidin-4-yl)imidazolidin-2-one typically involves the reaction of 2-fluorobenzylamine with piperidin-4-yl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, at a temperature range of 0-25°C. The product is then purified using techniques like recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Quality control measures such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluorobenzyl)-3-(piperidin-4-yl)imidazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom in the benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

1-(2-Fluorobenzyl)-3-(piperidin-4-yl)imidazolidin-2-one has been studied for various scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Fluorobenzyl)-3-(piperidin-4-yl)imidazolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Chlorobenzyl)-3-(piperidin-4-yl)imidazolidin-2-one
  • 1-(2-Bromobenzyl)-3-(piperidin-4-yl)imidazolidin-2-one
  • 1-(2-Methylbenzyl)-3-(piperidin-4-yl)imidazolidin-2-one

Uniqueness

1-(2-Fluorobenzyl)-3-(piperidin-4-yl)imidazolidin-2-one is unique due to the presence of the fluorine atom in the benzyl group, which can influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the metabolic stability and lipophilicity of compounds, making them more effective in certain applications.

Properties

Molecular Formula

C15H20FN3O

Molecular Weight

277.34 g/mol

IUPAC Name

1-[(2-fluorophenyl)methyl]-3-piperidin-4-ylimidazolidin-2-one

InChI

InChI=1S/C15H20FN3O/c16-14-4-2-1-3-12(14)11-18-9-10-19(15(18)20)13-5-7-17-8-6-13/h1-4,13,17H,5-11H2

InChI Key

ZEEVKYPULDLZDZ-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1N2CCN(C2=O)CC3=CC=CC=C3F

Origin of Product

United States

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